MB-05032 is an inhibitor of fructose-1,6-bisphosphatase (FBPase; IC50s = 16 and 61 nM for human and rat liver FBPase, respectively). It increases glucose utilization and enhances glucose-stimulated insulin release in MIN6 insulinoma cells when used at concentrations of 50, 100, and 200 µM. MB 05032 is a potent FBPase inhibitor that promotes HSC expansion.
Compound Description: This compound serves as a key intermediate in the synthesis of a series of bi-heterocyclic hybrid molecules containing both thiazole and oxadiazole rings. It is a nucleophile that reacts with various electrophiles to form the target compounds. The synthesized bi-heterocycles were evaluated for their activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Compound Description: This compound is the starting material for the synthesis of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol. It undergoes conversion to the corresponding acetohydrazide through reaction with hydrazine hydrate.
Compound Description: This compound is a key intermediate in the synthesis of a series of isoxazolyl thiazolyl thiazolidinones. It is synthesized from the reaction of isoxazolyl chloroacetamide with thiourea. The final isoxazolyl thiazolyl thiazolidinones were evaluated for potential biodynamic activity.
Compound Description: This compound is a potent and selective inhibitor of NaV1.7, a sodium channel subtype implicated in pain signaling. It is a clinical candidate for pain treatment and has been extensively studied for its pharmacological properties. A tosylate salt of this compound has been investigated for the treatment of hyperuricemia and gout.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ca2+ channel blocker. Inhibits voltage-activated inward calcium currents. Shows vasodilatory and neuroprotective effects against ischemic injury in vivo. Orally active. Lomerizine is a voltage-dependent calcium channel blocker that inhibits low- and high-voltage activated calcium currents in rat hippocampal CA1 pyramidal neurons with IC50 values of 1.9 and 4 μM, respectively. It inhibits vasoconstriction induced by potassium chloride, serotonin (5-HT;), or vasopressin in isolated rat basilar arteries when used at a concentration of 1 μM. Lomerizine (1 μM) reduces neurotoxicity induced by glutamate, NMDA, or kainate in rat retinal primary cell cultures. It reduces retinal damage in a rat model of retinal ischemia-reperfusion injury when administered at a dose of 1 mg/kg. A diphenylpiperazine calcium channel blocker. A selective cerebral vasodilator. Lomerizine dihydrochloride is a antagonist at L-type and T-type Ca 2+ channels and TRp5 channels used to treat migraines and vertigo. It also decreases glutamate excitotoxicity, Ca 2+ overload, and mitochondrial dysfunction and protects against NMDA-induced retinal damage and neurodegenration.
Lometrexol Sodium is the sodium salt form of lometrexol, a folate analogue antimetabolite with antineoplastic activity. As the stereoisomer of 5,10-dideazatetrahydrofolate, lometrexol selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), the enzyme that catalyzes the first step in the de novo purine biosynthetic pathway, thereby inhibiting DNA synthesis and leading to an inhibition of tumor cell proliferation. The agent has been shown to be active against tumors that are resistant to the folate antagonist methotrexate, but causes severe, dose-limiting toxicities.
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-[(4-methylcyclohexyl)-oxomethyl]amino]-2-thiophenecarboxylic acid is a thiophenecarboxylic acid. Lomibuvir has been used in trials studying the treatment of Chronic Hepatitis C Virus and Chronic Hepatitis C Virus Infection.
Lomustine is an N-nitrosourea that is urea in which one of the nitrogens is substituted by a 2-chloroethyl group and by a nitroso group, while the other nitrogen is substituted by a cyclohexyl group. An alkylating antineoplastic agent, it is used in the treatment of brain tumours, lung cancer, malignant melanoma and other solid tumours. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound. An alkylating agent of value against both hematologic malignancies and solid tumors. Lomustine is an Alkylating Drug. The mechanism of action of lomustine is as an Alkylating Activity. Lomustine is an orally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several malignancies including Hodgkin disease, lymphoma, and brain cancer. Lomustine therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of clinically apparent acute liver injury. Lomustine is a nitrosourea with antineoplastic activity. Lomustine alkylates and crosslinks DNA, thereby inhibiting DNA and RNA synthesis. This agent also carbamoylates DNA and proteins, resulting in inhibition of DNA and RNA synthesis and disruption of RNA processing. Lomustine is lipophilic and crosses the blood-brain barrier. (NCI04) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements. Lomustine is only found in individuals that have used or taken this drug. It is an alkylating agent of value against both hematologic malignancies and solid tumors. Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins.